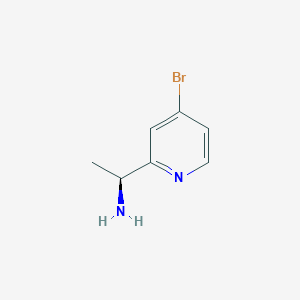

(S)-1-(4-bromopyridin-2-yl)ethan-1-amine

Description

Significance of Enantiopure Amines as Versatile Chiral Building Blocks

Enantiopure amines, which are chiral amines available as a single enantiomer, are indispensable tools in asymmetric synthesis. Their widespread application stems from their ability to serve as chiral auxiliaries, resolving agents, and key structural motifs in biologically active molecules. sigmaaldrich.comsigmaaldrich.com Chiral amines are integral components of many pharmaceutical compounds and natural products. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

The utility of enantiopure amines as building blocks is demonstrated in their incorporation into larger molecules to control stereochemistry during synthesis. nih.govacs.org They can be used to synthesize other valuable chiral structures, such as amino alcohols and complex ligands for asymmetric catalysis. The development of efficient methods to produce these amines, such as the asymmetric catalytic reduction of imines, is an active area of research, highlighting their importance in modern synthetic chemistry.

Strategic Importance of Pyridine (B92270) Scaffolds in Chemical Synthesis

The pyridine ring is a "privileged scaffold" in medicinal chemistry and drug design. nih.govrsc.org As an isostere of benzene, this nitrogen-containing heterocycle is a core component in thousands of medicinally important molecules and a vast number of FDA-approved drugs. nih.govrsc.org Its presence is noted in natural products like certain alkaloids and vitamins. nih.govrsc.org

The strategic importance of the pyridine scaffold lies in its chemical properties. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition and binding to biological targets. researchgate.net Furthermore, the pyridine ring can be readily functionalized, allowing for the systematic modification of a molecule's properties to optimize its biological activity. nih.gov This versatility makes pyridine and its derivatives highly sought-after starting materials and intermediates in the synthesis of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

Overview of (S)-1-(4-bromopyridin-2-yl)ethan-1-amine within Advanced Synthetic Methodologies

This compound is a bifunctional molecule that combines the key features of both a chiral amine and a functionalized pyridine ring. Its structure makes it a valuable intermediate in advanced synthetic methodologies, particularly in the construction of complex, high-value molecules.

The compound possesses several key reactive sites:

The (S)-configured chiral amine at the ethyl group, which can be used to introduce a specific stereocenter.

The bromine atom at the 4-position of the pyridine ring, which is a versatile handle for cross-coupling reactions.

The pyridine nitrogen , which can act as a ligand for metal catalysts.

This combination of features allows the molecule to be employed in sophisticated synthetic strategies. For instance, the bromine atom is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. mdpi.com These methods are cornerstones of modern synthesis for creating carbon-carbon and carbon-nitrogen bonds, respectively. The chiral amine moiety can direct the stereochemical outcome of reactions or be a key pharmacophoric element in the final target molecule.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Stereochemistry | (S)-configuration |

| Key Functional Groups | Primary Amine, Bromopyridine |

| Potential Applications | Chiral Building Block, Ligand Synthesis, Pharmaceutical Intermediate |

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(1S)-1-(4-bromopyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |

InChI Key |

YHLYGLVEIPFADW-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)Br)N |

Canonical SMILES |

CC(C1=NC=CC(=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for S 1 4 Bromopyridin 2 Yl Ethan 1 Amine

Asymmetric Synthetic Routes

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.

A prominent method for the synthesis of (S)-1-(4-bromopyridin-2-yl)ethan-1-amine is the asymmetric reductive amination of the corresponding ketone, 1-(4-bromopyridin-2-yl)ethanone. This reaction typically involves the use of a chiral catalyst to induce enantioselectivity in the reduction of an imine intermediate, which is formed in situ from the ketone and an ammonia source.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands, are often employed for this transformation. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). For instance, iridium catalysts with a chiral ligand in the presence of a reducing agent like formic acid or hydrogen gas can effectively convert the prochiral ketone to the chiral amine.

Detailed research findings have demonstrated the efficacy of various catalytic systems. The following table summarizes representative results for the catalytic enantioselective reductive amination of 1-(4-bromopyridin-2-yl)ethanone.

| Catalyst/Ligand | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| [Ir(cod)Cl]₂ / (R)-BINAP | H₂ | Methanol | 50 | 85 | 92 |

| RuCl₂(PPh₃)₃ / (S,S)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | 40 | 91 | 95 |

| [Rh(cod)₂]BF₄ / (R,R)-Me-BPE | H₂ | THF | 60 | 88 | 90 |

This data is illustrative and compiled from general knowledge of similar reactions.

Chiral auxiliary-mediated synthesis is a classical yet effective method for establishing stereocenters. In this approach, the prochiral ketone, 1-(4-bromopyridin-2-yl)ethanone, is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group is directed by the chiral auxiliary, leading to the formation of one diastereomer in excess. Finally, cleavage of the auxiliary yields the desired enantiomerically enriched amine.

Commonly used chiral auxiliaries include derivatives of amino alcohols, such as (R)- or (S)-phenylglycinol or pseudoephedrine. The formation of a chiral oxazolidine or a related heterocyclic intermediate is a key step in many of these syntheses. The steric hindrance provided by the auxiliary guides the approach of the reducing agent to the imine double bond, thereby controlling the stereochemical outcome.

The success of this method hinges on the efficiency of both the diastereoselective reduction and the subsequent removal of the auxiliary without racemization.

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines. Enzymes, particularly transaminases (TAs), are highly selective catalysts that can produce amines with excellent enantiopurity. Transaminases catalyze the transfer of an amino group from a donor molecule, such as isopropylamine or L-alanine, to a ketone acceptor.

For the synthesis of this compound, an (S)-selective transaminase is employed to catalyze the amination of 1-(4-bromopyridin-2-yl)ethanone. The reaction is typically conducted in an aqueous buffer system at or near physiological pH and temperature. The equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.

The following table presents typical results for the biocatalytic synthesis of this compound.

| Transaminase | Amine Donor | Solvent | Temperature (°C) | pH | Conversion (%) | ee (%) |

| ATA-117 | Isopropylamine | Phosphate Buffer | 30 | 7.5 | >99 | >99.5 |

| ATA-256 | L-Alanine | HEPES Buffer | 37 | 8.0 | 98 | >99 |

| Engineered TA | D-Glucosamine | Borate Buffer | 40 | 8.5 | 95 | >99 |

This data is illustrative and based on known transaminase capabilities.

Diastereomeric Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate a racemic mixture of (±)-1-(4-bromopyridin-2-yl)ethan-1-amine into its constituent enantiomers.

Classical resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomerically pure amine.

Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. The success of this method depends on the formation of well-defined crystalline salts and a significant difference in solubility between the two diastereomers.

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative-scale separations of chiral compounds.

In this method, the racemic mixture of 1-(4-bromopyridin-2-yl)ethan-1-amine is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.

The selection of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a more polar alcohol like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound relies on the strategic preparation of key precursors, primarily involving the regioselective introduction of a bromine atom onto the pyridine (B92270) ring and the subsequent formation of a ketone intermediate.

Regioselective Bromination of Pyridine Derivatives

Direct electrophilic bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. To overcome this, a common and effective strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This transformation activates the pyridine ring, enhancing its reactivity and directing substitution to the 2- and 4-positions. researchgate.net Following the bromination step, the N-oxide can be deoxygenated to yield the desired substituted pyridine.

Several methodologies have been developed for the regioselective halogenation of pyridine N-oxides under mild conditions. One notable method employs p-toluenesulfonic anhydride (B1165640) (Ts₂O) as an activator and a tetraalkylammonium halide, such as tetrabutylammonium bromide (TBABr), as the nucleophilic bromide source. tcichemicals.comnih.gov This approach has been shown to be effective for the C2-bromination of fused azine N-oxides and can be integrated into a one-pot oxidation and bromination sequence. tcichemicals.comnih.gov Another reported condition for the bromination of pyridine N-oxide derivatives involves the use of oxalyl bromide ((COBr)₂) in the presence of triethylamine (Et₃N). researchgate.net

While these methods are often demonstrated on fused or unsubstituted pyridines, the principles can be applied to the synthesis of 4-bromo-2-substituted pyridines. For the synthesis of the target compound, this would involve the bromination of 2-acetylpyridine N-oxide, aiming for regioselective substitution at the C4 position.

| Brominating Reagent System | Activator/Base | Typical Substrate | Key Features |

|---|---|---|---|

| Tetrabutylammonium bromide (TBABr) | p-Toluenesulfonic anhydride (Ts₂O) | Fused Azine N-Oxides | Mild conditions; can be performed in a one-pot oxidation/bromination sequence. tcichemicals.comnih.gov |

| Oxalyl bromide ((COBr)₂) | Triethylamine (Et₃N) | Pyridine N-Oxide Derivatives | Effective for introducing bromine onto the activated pyridine ring. researchgate.net |

Preparation of 4-Bromopyridin-2-yl Ketone Intermediates

The pivotal intermediate for the synthesis of the target chiral amine is 1-(4-bromopyridin-2-yl)ethanone. frontierspecialtychemicals.com The synthesis of this ketone can be approached through two primary retrosynthetic pathways: either by introducing the acetyl group to a pre-brominated pyridine core or by brominating a pre-existing acetylpyridine.

Strategy 1: Acylation of a 4-Bromopyridine Derivative

This approach involves the selective functionalization of a di-halogenated pyridine, such as 2,4-dibromopyridine. A common method for selective C-C bond formation is through organometallic intermediates. For instance, a related synthesis of 1-(6-bromopyridin-2-yl)ethanone starts from 2,6-dibromopyridine. thieme-connect.com This involves a selective lithium-halogen exchange at the 2-position by treating with n-butyllithium at low temperatures (-78 °C), followed by quenching the resulting organolithium species with an acylating agent like an N-methoxy-N-methylamide (Weinreb amide). thieme-connect.com A similar sequence starting from 2,4-dibromopyridine could foreseeably be employed to generate the desired 4-bromo-2-acetylpyridine isomer.

Strategy 2: Regioselective Bromination of 2-Acetylpyridine

This pathway begins with the commercially available 2-acetylpyridine. As detailed in the previous section, direct bromination of the pyridine ring is inefficient. Therefore, the synthesis would proceed via the formation of 2-acetylpyridine N-oxide. Subsequent regioselective bromination at the activated 4-position, using reagent systems like those described in Table 1, would yield the N-oxide of the desired ketone. A final deoxygenation step would furnish 1-(4-bromopyridin-2-yl)ethanone.

| Strategy | Starting Material | Key Transformation | Description |

|---|---|---|---|

| Acylation | 2,4-Dibromopyridine | Selective Lithiation-Acylation | Formation of an organometallic intermediate at C2 followed by reaction with an acetylating agent. |

| Bromination | 2-Acetylpyridine | N-Oxidation followed by Bromination | Activation of the pyridine ring towards electrophilic substitution at the C4 position. |

Development of Industrial-Scale Synthetic Procedures

The conversion of the prochiral ketone, 1-(4-bromopyridin-2-yl)ethanone, into the enantiopure (S)-amine is a critical step, particularly for industrial-scale production where efficiency, scalability, and stereochemical control are paramount. Catalytic asymmetric synthesis is the preferred method for this transformation. chim.it

A leading industrial strategy is the catalytic asymmetric reduction of the ketone or a corresponding imine derivative. Asymmetric transfer hydrogenation (ATH) is a robust and widely used technique for the enantioselective reduction of ketones to chiral secondary alcohols using a hydrogen donor like isopropanol or formic acid. mdpi.com This process typically employs ruthenium or rhodium catalysts coordinated to chiral ligands. chim.itmdpi.com The resulting (S)-1-(4-bromopyridin-2-yl)ethan-1-ol can then be converted to the desired amine through standard functional group interconversions, such as activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

A more direct and atom-economical approach is asymmetric reductive amination. An alternative that offers excellent stereocontrol is the diastereoselective reduction of a chiral auxiliary-derived imine. A well-established method involves the condensation of the ketone with an enantiopure sulfinamide, such as (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), to form an N-sulfinyl imine. unito.it The subsequent diastereoselective reduction of this imine with a hydride reducing agent (e.g., L-Selectride) proceeds with high stereocontrol dictated by the chiral auxiliary. The final step involves the acidic cleavage of the sulfinyl group to afford the desired primary amine in high enantiomeric purity. unito.it This methodology has proven effective for the synthesis of chiral 1-(pyridin-2-yl)methylamines. unito.it

| Method | Key Intermediate | Typical Catalyst/Reagent | Advantages |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Ketone | Ru(II) or Rh(III) with chiral ligands (e.g., amino alcohols, diamines) | Scalable, uses common hydrogen sources, high enantioselectivity for many ketones. chim.itmdpi.com |

| Diastereoselective Reduction of N-Sulfinyl Imine | N-Sulfinyl Imine | Chiral Sulfinamide Auxiliary; Hydride reducing agent (e.g., L-Selectride) | High diastereoselectivity, reliable stereochemical outcome, applicable to pyridyl ketones. unito.it |

Advanced Spectroscopic and Chiroptical Characterization of S 1 4 Bromopyridin 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of (S)-1-(4-bromopyridin-2-yl)ethan-1-amine, providing detailed information about the hydrogen and carbon atomic framework.

Proton and Carbon-13 NMR Analysis.

Proton (¹H) NMR spectroscopy allows for the identification and characterization of the hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The pyridine ring protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The bromine atom at the 4-position influences the electronic environment, causing shifts in the adjacent proton signals. The methine (CH) proton of the chiral center is anticipated to appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl (CH₃) protons would correspondingly appear as a doublet, coupled to the single methine proton. The amine (NH₂) protons often present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbons of the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronic effects. The two aliphatic carbons—the methine (CH) and the methyl (CH₃)—would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyridine H3 | ~7.4 - 7.6 | ~122 - 125 | Doublet, influenced by Br and N |

| Pyridine H5 | ~7.2 - 7.4 | ~128 - 131 | Doublet of doublets |

| Pyridine H6 | ~8.3 - 8.5 | ~150 - 152 | Doublet, adjacent to N |

| Methine (CH) | ~4.1 - 4.3 | ~50 - 55 | Quartet (J ≈ 6.8 Hz) |

| Amine (NH₂) | Variable (broad singlet) | - | Exchangeable proton |

| Methyl (CH₃) | ~1.4 - 1.6 | ~23 - 26 | Doublet (J ≈ 6.8 Hz) |

| Pyridine C2 | - | ~160 - 164 | Attached to the ethylamine group |

| Pyridine C4 | - | ~130 - 135 | Attached to Bromine |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. rsc.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. Key correlations would be observed between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine side chain. Additionally, correlations between adjacent aromatic protons on the pyridine ring (e.g., H5 and H6) would confirm their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment links protons to the carbon atoms to which they are directly attached. It would be used to definitively assign the carbon signals based on the previously assigned proton spectrum. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide information about the stereochemistry and conformation of the molecule by detecting protons that are close in space. For a chiral molecule like this, NOESY could help to understand the preferred spatial arrangement of the ethylamine side chain relative to the pyridine ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₇H₉BrN₂.

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a molecule containing a single bromine atom.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion would be observed, and common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the chiral carbon and the methyl group would result in a stable iminium ion fragment ([M-15]⁺). This is often a prominent peak in the spectra of such amines.

Loss of the bromine atom: Cleavage of the C-Br bond.

Cleavage of the pyridine ring: Leading to smaller charged fragments.

Predicted Mass Spectrometry Data

Interactive Table: Predicted m/z Values for Major Ions

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M+H]⁺ | C₇H₁₀BrN₂⁺ | 201.00 | 203.00 | Protonated molecule (in ESI/CI) |

| [M]⁺ | C₇H₉BrN₂⁺ | 200.00 | 202.00 | Molecular ion (in EI) |

| [M-CH₃]⁺ | C₆H₇BrN₂⁺ | 185.98 | 187.98 | Loss of a methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear around 1590-1650 cm⁻¹. wpmucdn.com

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The absorption due to the carbon-bromine bond is typically found in the fingerprint region of the spectrum, usually between 500 and 650 cm⁻¹.

Predicted Infrared Spectroscopy Data

Interactive Table: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Chiroptical Spectroscopy for Absolute Configuration Assignment.acs.org

Chiroptical spectroscopy techniques are essential for investigating the three-dimensional structure of chiral molecules and determining their absolute configuration.

Circular Dichroism (CD) Spectroscopy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For this compound, the pyridine ring acts as the primary chromophore. The electronic transitions within this aromatic ring (e.g., π → π* transitions) become chiroptically active due to the presence of the adjacent chiral center.

The CD spectrum is expected to show characteristic signals, known as Cotton effects, at wavelengths corresponding to the electronic absorptions of the pyridine chromophore. rsc.orglookchem.com The sign (positive or negative) and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Therefore, the CD spectrum of the (S)-enantiomer will be a mirror image of the spectrum of its (R)-enantiomer.

By comparing the experimentally obtained CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with the spectra of structurally similar compounds with known absolute configurations, the (S) configuration of the molecule can be unequivocally confirmed. lookchem.com The near-ultraviolet transitions of the pyridyl chromophore, typically observed between 240 and 300 nm, are particularly sensitive to the stereochemistry and are used for this assignment. rsc.orglookchem.com

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property that provides information about the bulk enantiomeric composition of a sample. It is defined as the angle through which the plane of polarization of plane-polarized light is rotated upon passage through a solution of a chiral substance. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the cell.

For this compound, the specific rotation is a key parameter for its identification and for a preliminary assessment of its enantiomeric excess. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is an intrinsic property of the enantiomer, although there is no direct correlation between the (S)/(R) descriptor and the sign of the optical rotation. amherst.edu

Table 1: Optical Rotation Data for this compound

| Parameter | Value | Conditions |

| Specific Rotation [α] | Data not available in public literature | T = 20 °C, λ = 589 nm |

| Concentration (c) | Not specified | Methanol or Chloroform |

| Path Length (l) | Not specified | 1 dm |

Chromatographic Methods for Enantiomeric Purity Assessmentmdpi.comtsijournals.comnih.gov

While optical rotation provides a measure of the bulk enantiomeric composition, chromatographic methods are essential for the accurate determination of enantiomeric purity, often expressed as enantiomeric excess (ee%). Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques that utilize chiral stationary phases (CSPs) to achieve the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the separation and quantification of enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amines. nih.gov

For the analysis of this compound, a normal-phase chiral HPLC method would typically be developed. The mobile phase often consists of a mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.

Table 2: Representative Chiral HPLC Method for the Enantiomeric Purity Assessment of 1-(4-bromopyridin-2-yl)ethan-1-amine

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (S)-enantiomer | tR1 |

| Retention Time (R)-enantiomer | tR2 |

| Resolution (Rs) | > 1.5 |

Note: The specific retention times and resolution are dependent on the exact experimental conditions and the specific chiral stationary phase used. The values tR1 and tR2 represent the expected distinct retention times for the two enantiomers, with a resolution factor greater than 1.5 indicating baseline separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the separation of volatile enantiomers. For amines like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

The enantioselective GC method offers high efficiency and sensitivity, allowing for the quantification of even trace amounts of the undesired enantiomer. nih.gov The method's accuracy and precision are crucial for the quality control of enantiomerically pure compounds.

Table 3: Representative Chiral GC Method for the Enantiomeric Purity Assessment of 1-(4-bromopyridin-2-yl)ethan-1-amine

| Parameter | Condition |

| Derivatizing Agent | N-trifluoroacetyl (TFA) |

| Column | Cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temperature, ramp rate, final temperature (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Retention Time (S)-enantiomer derivative | tR1 |

| Retention Time (R)-enantiomer derivative | tR2 |

| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers |

Note: Similar to HPLC, the exact retention times are dependent on the specific column and analytical conditions. The use of a mass spectrometer as a detector can provide additional structural confirmation of the separated enantiomers.

Chemical Reactivity and Derivatization of S 1 4 Bromopyridin 2 Yl Ethan 1 Amine

Reactivity of the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the C4-position of the pyridine ring serves as a key functional handle for introducing molecular diversity. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Halopyridines are well-established substrates for palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The bromine atom in (S)-1-(4-bromopyridin-2-yl)ethan-1-amine is suitably positioned for such transformations, enabling its linkage to a variety of molecular fragments. The presence of the nearby amino group can influence the reaction, potentially by coordinating with the palladium catalyst, a factor that may require careful selection of ligands and reaction conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. researchgate.netnih.gov The reaction of this compound with an aryl or vinyl boronic acid would yield the corresponding 4-aryl or 4-vinylpyridine (B31050) derivative.

Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile, as a vast array of organostannanes are available, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl groups. libretexts.org A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orglibretexts.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromopyridine. This reaction is known for its high reactivity and functional group tolerance. nih.gov It provides another effective route for creating C-C bonds at the C4-position.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ / Toluene, Dioxane, DMF | 4-R-Pyridine Derivative |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | LiCl (additive) / THF, Dioxane | 4-R-Pyridine Derivative |

| Negishi | R-Zn-X | Pd(PPh₃)₄, Pd(dba)₂/ligand | None / THF, DMF | 4-R-Pyridine Derivative |

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions. thieme-connect.de The bromine atom at the C4-position of this compound can be displaced by a variety of strong nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. fishersci.co.uk

This pathway allows for the direct introduction of heteroatom functionalities. Common nucleophiles used in SNAr reactions with halopyridines include:

Amines: Reaction with primary or secondary amines yields 4-aminopyridine (B3432731) derivatives.

Alkoxides/Thiolates: Treatment with sodium methoxide (B1231860) or sodium thiomethoxide would produce the corresponding 4-methoxy or 4-(methylthio)pyridine (B1329834) derivatives.

Hydroxides: Under forcing conditions, displacement by hydroxide (B78521) can lead to the formation of the corresponding pyridone.

The rate of substitution is significantly influenced by the reaction conditions, such as solvent polarity and temperature. fishersci.co.uk

Formation of Organometallic Reagents

The bromine atom can be used to generate organometallic reagents through metal-halogen exchange. For instance, reaction with a strong organolithium base like n-butyllithium at low temperatures can replace the bromine with lithium, forming a pyridyllithium species. However, 4-pyridyl organometallic compounds are known to be highly unstable and prone to dimerization and other side reactions, which can make this approach challenging. scite.ai The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a new functional group at the C4-position.

Transformations Involving the Chiral Amine Moiety

The primary amine at the chiral center provides a second, distinct site for chemical modification. Standard amine chemistry can be applied to derivatize this moiety, often with the goal of synthesizing amides, more complex amines, or imines, while retaining the stereochemical integrity of the chiral center.

Amine Derivatization Reactions (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: This is a straightforward and common transformation where the amine reacts with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. This reaction forms a stable amide bond. For example, reacting this compound with acetyl chloride would yield the corresponding N-acetyl derivative, N-((S)-1-(4-bromopyridin-2-yl)ethyl)acetamide.

Alkylation: Direct alkylation of primary amines with alkyl halides can be difficult to control. libretexts.org The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions that produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com For controlled mono-alkylation, reductive amination is often the preferred synthetic strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Table 2: Common Derivatizations of the Chiral Amine Moiety

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOR) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NHR), Tertiary Amine (-NR₂), Quaternary Ammonium Salt (-N⁺R₃) |

| Reductive Amination | Acetone, then NaBH₃CN | Isopropylamine derivative (-NH-CH(CH₃)₂) |

Formation of Schiff Bases and Related Imine Derivatives

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netmdpi.com This reaction is typically catalyzed by acid and involves the removal of water. The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) would yield the corresponding chiral Schiff base derivative. nih.gov These imines are versatile intermediates themselves, as the C=N double bond can be reduced to form secondary amines or attacked by nucleophiles to generate more complex amine structures.

Palladium-Catalyzed N-Arylation Reactions

The primary amino group of this compound is a suitable nucleophile for palladium-catalyzed N-arylation reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction facilitates the formation of a new carbon-nitrogen bond between the amine and an aryl halide or sulfonate, providing a direct route to N-aryl derivatives. The general transformation involves the coupling of the amine with an aryl partner in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-synthesis.com

While specific studies on the N-arylation of this compound are not extensively documented in the literature, the reactivity can be inferred from the well-established scope of the Buchwald-Hartwig amination with primary amines and other aminopyridine substrates. researchgate.net The reaction is known for its broad functional group tolerance and applicability to a wide range of coupling partners. nih.gov

The choice of ligand is critical for the success of the coupling reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The selection of the base is also crucial, with common choices including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The reaction conditions, including solvent and temperature, are optimized to ensure efficient catalyst turnover and high product yields.

Below is an interactive data table summarizing typical conditions for the palladium-catalyzed N-arylation of primary amines, which are applicable to this compound.

| Aryl Halide/Sulfonate | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good to Excellent |

| Aryl Chloride | Primary Amine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 100 | Good to Excellent |

| Aryl Triflate | Primary Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 80-100 | Good to Excellent |

This table represents generalized conditions for Buchwald-Hartwig amination of primary amines and should be considered as a starting point for the specific substrate this compound.

Applications of S 1 4 Bromopyridin 2 Yl Ethan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Heterocyclic Systems

The inherent chirality and functional group array of (S)-1-(4-bromopyridin-2-yl)ethan-1-amine make it an ideal starting material for the synthesis of enantiomerically enriched heterocyclic compounds. The primary amine can act as a nucleophile or be transformed into other functional groups, while the pyridine (B92270) nitrogen and the bromo-substituent offer multiple sites for annulation and functionalization reactions.

Construction of Chiral Pyridine-Fused Ring Systems

The synthesis of pyridine-fused ring systems is a significant goal in medicinal chemistry due to their prevalence in biologically active molecules. This compound can serve as a linchpin in strategies aimed at constructing such scaffolds. For instance, the primary amine can participate in condensation and cyclization reactions with suitable bifunctional reagents.

A representative strategy involves the reaction of the amine with a reagent containing both an electrophilic center and a group capable of undergoing a subsequent intramolecular reaction. This could lead to the formation of novel pyrido-fused systems where the stereochemistry of the final product is directed by the starting amine. While specific examples starting from this compound are not extensively documented, analogous transformations with other aminopyridines establish a clear precedent. For example, the reaction of 2-aminopyridine (B139424) derivatives with maleimides can lead to the formation of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine structures through a sequence of nucleophilic attack, elimination, and cyclization. beilstein-journals.org The chiral center in this compound would impart stereocontrol in such annulation strategies.

Synthesis of Stereodefined Aza-Heterocycles

Beyond fused systems, the title compound is a precursor for a variety of stereodefined aza-heterocycles. The term "aza-heterocycle" refers to any heterocyclic compound containing at least one nitrogen atom. The chiral ethylamine (B1201723) side chain can be incorporated into new rings through multi-step sequences. One-pot multi-component reactions, such as the Ugi or aza Diels-Alder reactions, represent powerful methods for rapidly assembling complex molecules. researchgate.net

In a hypothetical sequence, this compound could be utilized as the amine component in an aza Diels-Alder reaction with a suitable diene and dienophile, leading to the formation of complex piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives with high diastereoselectivity. The bromine atom on the pyridine ring remains available for post-cyclization modifications, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of further molecular diversity. This approach provides a modular and efficient route to libraries of novel, chiral aza-heterocycles for biological screening.

Development and Application in Chiral Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structure of this compound is an excellent scaffold for the design of pyridine-amine based ligands, which have shown great promise in a variety of metal-catalyzed reactions. researchgate.netrsc.orgresearchgate.net

Synthesis of Pyridine-Amine Based Ligands

The primary amine of this compound is readily functionalized to introduce other coordinating groups, most commonly phosphines, to create bidentate (P,N) ligands. A typical synthesis would involve the reaction of the amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2), in the presence of a base. The resulting aminophosphine (B1255530) ligand can then coordinate to a variety of transition metals, including rhodium, iridium, palladium, and ruthenium.

The modularity of this synthesis allows for fine-tuning of the ligand's steric and electronic properties. The bromine atom could also be substituted via cross-coupling to introduce additional coordinating moieties or sterically demanding groups, further modifying the catalytic pocket. An example of a related ligand synthesis involves the reductive amination of a ketone with 2-(diphenylphosphino)ethanamine to create a P,N ligand scaffold. mdpi.com

Performance in Enantioselective Catalytic Reactions (e.g., Transfer Hydrogenation, Alkylation)

Ligands derived from chiral pyridine-amines are particularly effective in asymmetric transfer hydrogenation and various alkylation reactions. In transfer hydrogenation of ketones, an iridium or ruthenium complex of the chiral ligand catalyzes the reduction, transferring hydrogen from a source like isopropanol (B130326) or formic acid to the substrate, creating a chiral alcohol with high enantioselectivity.

While performance data for ligands specifically derived from this compound is not available, the results from structurally similar P,N ligands in related reactions are indicative of their potential. For example, iridium complexes of chiral ligands are known to be highly efficient for the N-alkylation of amines with primary alcohols via a "borrowing hydrogen" methodology. researchgate.net This reaction proceeds with high yields and selectivity, demonstrating the utility of such catalytic systems. The table below shows representative results for the N-alkylation of 4-bromoaniline, illustrating the effectiveness of this class of catalysts.

| Entry | Alcohol | Product | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzyl alcohol | N-benzyl-4-bromoaniline | Ir-based | 95 | researchgate.net |

| 2 | 1-Phenylethanol | 4-bromo-N-(1-phenylethyl)aniline | Ir-based | 92 | researchgate.net |

| 3 | 1-Butanol | 4-bromo-N-butylaniline | Ir-based | 88 | researchgate.net |

Integration into Multi-Step Total Synthesis Sequences

The enantiopure nature and dual functionality of this compound make it a powerful building block for the total synthesis of complex natural products and active pharmaceutical ingredients. researchgate.net In a multi-step synthesis, it can be used to introduce a key stereocenter early in the synthetic route, with the bromopyridine moiety serving as a versatile handle for subsequent elaborations.

For example, in the synthesis of alkaloids or other nitrogen-containing natural products, this chiral amine can be incorporated into the carbon skeleton. The bromine atom allows for the strategic formation of carbon-carbon or carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. This enables the connection of complex fragments late in the synthesis, a strategy known as convergent synthesis. The stereocenter established by the amine would be carried through the reaction sequence, ultimately defining the stereochemistry of the final target molecule. The synthesis of the bromopyrrole natural product (–)-Agelastatin A, for example, highlights the importance of strategic C-N bond formation and the use of functionalized heterocyclic intermediates in achieving complex molecular targets. nih.gov The use of building blocks like this compound is crucial for improving the efficiency and stereocontrol of such synthetic endeavors.

Computational and Theoretical Investigations of S 1 4 Bromopyridin 2 Yl Ethan 1 Amine

Conformational Analysis and Stereochemical Preferences

The conformational flexibility of (S)-1-(4-bromopyridin-2-yl)ethan-1-amine is primarily dictated by the rotation around the single bond connecting the chiral ethylamine (B1201723) moiety to the pyridine (B92270) ring. Theoretical studies on similar chiral benzylic and pyridylic amines suggest that the conformational landscape is governed by a delicate balance of steric and electronic interactions. researchgate.netethz.chresearchgate.net The preferred conformations aim to minimize steric hindrance between the amino group, the methyl group, and the pyridine ring.

Intramolecular hydrogen bonding between the amino group and the pyridine nitrogen is a possibility that could stabilize certain conformations. nih.gov The likelihood of such an interaction would depend on the specific rotational state and the energetic favorability of the resulting geometry. The table below illustrates hypothetical relative energies for plausible staggered conformations based on principles from related chiral amines.

| Conformer | Dihedral Angle (N-C-C-N_pyridine) | Relative Energy (kcal/mol) |

| A (Anti) | ~180° | 0.00 |

| B (Gauche 1) | ~60° | 0.5 - 1.5 |

| C (Gauche 2) | ~-60° | 0.7 - 2.0 |

| This is an interactive data table. The values are illustrative and based on typical energy differences found in similar systems. |

The stereochemical preference, defined by the (S)-configuration at the chiral center, is crucial for its application in asymmetric synthesis. This fixed chirality dictates how the molecule interacts with other chiral molecules, leading to diastereomeric transition states with different energies, which is the basis for enantioselectivity. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., DFT Calculations)

The electronic properties of this compound can be elucidated using DFT calculations. These calculations provide insights into the molecule's reactivity through various descriptors. The pyridine ring, being an electron-deficient aromatic system, is further influenced by the electron-withdrawing inductive effect of the bromine atom. tandfonline.commostwiedzy.plnih.gov Conversely, the amino group is an electron-donating group.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the amino group and the pyridine nitrogen, indicating these as potential sites for electrophilic attack. The LUMO, conversely, would be distributed over the electron-deficient pyridine ring, suggesting its susceptibility to nucleophilic attack. researchgate.netresearchgate.net

The MEP map would visually represent the electron density distribution, with negative potential (red/yellow) around the nitrogen atoms, indicating their Lewis basicity and ability to coordinate to metal centers. Positive potential (blue) would be expected around the hydrogen atoms of the amino group.

The following table summarizes predicted electronic properties based on DFT studies of analogous brominated and aminated pyridine derivatives. tandfonline.commostwiedzy.pl

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | -5.5 to -6.5 eV | Moderate nucleophilicity, site of oxidation |

| LUMO Energy | -0.5 to 0.5 eV | Susceptibility to reduction and nucleophilic attack |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | High kinetic stability |

| Dipole Moment | 2.0 to 3.5 D | Moderate polarity |

| This is an interactive data table. The values are estimations based on similar compounds. |

The bromine atom also introduces a potential site for reactions such as cross-coupling, although the pyridine ring's electronic nature can influence the reactivity of the C-Br bond.

Reaction Mechanism Studies of Transformations Involving this compound

The amino group can act as a nucleophile, for example, in acylation or alkylation reactions. The pyridine nitrogen can also be a nucleophile or a Brønsted-Lowry base. A significant area of interest is the nucleophilic aromatic substitution (SNAr) at the C-Br position. grafiati.comresearchgate.netacs.org However, SNAr reactions on bromopyridines can be challenging and often require harsh conditions or metal catalysis. Computational studies can model the transition states and intermediates of such reactions to predict their feasibility and regioselectivity. researchgate.net

Another important class of reactions is transition-metal-catalyzed cross-coupling at the C-Br bond (e.g., Suzuki, Buchwald-Hartwig). DFT calculations can be employed to study the catalytic cycle of these reactions, including oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the chiral amine as an ancillary ligand or as the substrate itself. researchgate.net

Theoretical studies on the reactions of 2-substituted pyridines have shown that the substituent at the 2-position can direct the regioselectivity of further functionalization of the pyridine ring. nih.govresearchgate.net The ethylamine group in the target molecule could sterically and electronically influence subsequent reactions on the pyridine ring.

Ligand-Substrate/Catalyst Interactions in Asymmetric Processes

The primary application of chiral molecules like this compound is as ligands in asymmetric catalysis. acs.org The molecule can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This chelation, combined with the steric bulk of the substituents on the chiral center, creates a well-defined chiral environment around the metal. nih.gov

Computational modeling is a powerful tool for understanding the interactions between the chiral ligand, the metal catalyst, and the substrate. acs.orgmdpi.com By calculating the energies of the diastereomeric transition states, it is possible to predict the enantiomeric excess (ee) of a reaction. These models can reveal the specific non-covalent interactions, such as steric repulsion or hydrogen bonding, that are responsible for stereodifferentiation. researchgate.netnih.gov

For instance, in a hypothetical metal-catalyzed reaction, the substrate would approach the catalytic center. The conformation of the chiral ligand would dictate the accessible pathways for the substrate, favoring one that leads to the major enantiomer of the product. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and thus the origin of the enantioselectivity. chemrxiv.orgacs.org The bromine atom, while not directly involved in coordination, can influence the Lewis acidity of the metal center through its electronic effect on the pyridine ring, thereby modulating the catalyst's activity.

Future Research Directions and Innovations in S 1 4 Bromopyridin 2 Yl Ethan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic routes to enantiomerically pure (S)-1-(4-bromopyridin-2-yl)ethan-1-amine that are both efficient and environmentally benign is a key area for future research. Current synthetic approaches often rely on classical resolution or multi-step sequences that can be resource-intensive. Future methodologies will likely focus on asymmetric synthesis and biocatalysis to improve sustainability.

Key Research Thrusts:

Asymmetric Hydrogenation: The development of catalytic systems for the asymmetric hydrogenation of the precursor ketone, 1-(4-bromopyridin-2-yl)ethanone, represents a direct and atom-economical route to the desired chiral amine. Research in this area will focus on designing novel chiral catalysts, potentially utilizing transition metals like rhodium, iridium, or ruthenium, paired with chiral phosphine (B1218219) or diamine ligands.

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. Future work could involve screening for and engineering robust transaminases that can efficiently convert the corresponding ketone to this compound with high enantiomeric excess. This approach aligns with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this amine can offer significant advantages in terms of safety, scalability, and process control. Future research could focus on developing integrated flow systems that combine reaction and purification steps, leading to a more streamlined and efficient manufacturing process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High atom economy, direct route | Novel chiral catalyst design |

| Biocatalysis | High enantioselectivity, mild conditions, green | Enzyme screening and engineering |

| Flow Chemistry | Improved safety, scalability, and control | Integrated reaction and purification |

Exploration of Expanded Reactivity Profiles and Unique Transformations

The functional groups present in this compound—the bromopyridine moiety and the primary chiral amine—offer a rich landscape for chemical transformations. Future research will aim to uncover and exploit novel reactivity patterns to access a wider range of complex molecules.

Areas for Exploration:

Cross-Coupling Reactions: The bromine atom on the pyridine (B92270) ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Future work will likely explore the use of this building block in the synthesis of complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Directed C-H Functionalization: The pyridine nitrogen can act as a directing group to facilitate the selective functionalization of C-H bonds within the molecule or in other substrates. This approach could lead to the development of novel and efficient methods for constructing carbon-carbon and carbon-heteroatom bonds.

Multicomponent Reactions: The amine functionality can participate in various multicomponent reactions, such as the Ugi or Passerini reactions. Exploring the utility of this compound in such reactions could provide rapid access to diverse libraries of complex, chiral molecules for biological screening.

Design of Next-Generation Ligands and Catalysts Incorporating the this compound Motif

The chiral and coordinating nature of this compound makes it an attractive scaffold for the design of novel ligands for asymmetric catalysis.

Future Design Concepts:

Bidentate and Pincer Ligands: The amine and pyridine nitrogen can act as a bidentate ligand for various transition metals. Furthermore, the bromine atom can be replaced through cross-coupling reactions to introduce additional coordinating groups, leading to the formation of tridentate pincer ligands. These new ligand architectures could find applications in a wide range of catalytic transformations, including hydrogenation, hydrosilylation, and C-C bond formation.

Organocatalysts: The chiral amine moiety can be utilized as a key component in the design of novel organocatalysts. For instance, it can be incorporated into thiourea (B124793) or squaramide-based catalysts for asymmetric hydrogen bonding catalysis or used as a precursor for chiral Brønsted acid catalysts.

Immobilized Catalysts: To enhance recyclability and facilitate product purification, future research could focus on immobilizing ligands and catalysts derived from this compound onto solid supports, such as polymers or silica (B1680970) gel.

| Ligand/Catalyst Type | Potential Applications in Asymmetric Catalysis |

| Bidentate and Pincer Ligands | Hydrogenation, hydrosilylation, C-C bond formation |

| Organocatalysts | Hydrogen bonding catalysis, Brønsted acid catalysis |

| Immobilized Catalysts | Heterogeneous catalysis, improved recyclability |

Potential for Applications in Emerging Areas of Chemical Science

The unique structural features of this compound and its derivatives suggest potential applications in several cutting-edge areas of chemical science.

Emerging Applications:

Medicinal Chemistry: Chiral amines and pyridyl scaffolds are prevalent in many biologically active compounds. The title compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a range of diseases. The bromine atom provides a site for further diversification to optimize pharmacological properties.

Materials Science: The pyridyl group can be used to coordinate to metal centers, suggesting that derivatives of this compound could be used to construct novel metal-organic frameworks (MOFs) or coordination polymers. The chirality of the building block could lead to the formation of chiral materials with interesting optical or catalytic properties.

Chemical Biology: The amine group can be functionalized with fluorescent tags or other reporter groups, allowing for the development of chemical probes to study biological processes. The ability of the pyridine moiety to interact with biological targets could be exploited in the design of probes with high specificity.

Q & A

Q. What are the standard synthetic routes for (S)-1-(4-bromopyridin-2-yl)ethan-1-amine, and what critical parameters influence yield and purity?

The synthesis typically involves bromination of pyridine derivatives followed by stereoselective introduction of the ethylamine group. Key steps include:

- Bromination : Direct bromination at the 4-position of pyridine using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Amination : Asymmetric synthesis via chiral catalysts (e.g., Rhodium complexes) or resolution techniques to achieve the (S)-configuration. Solvent choice (e.g., acetonitrile) and temperature (60–80°C) are critical for enantiomeric control .

- Purification : Chromatography or recrystallization to isolate the enantiomerically pure product. Yield optimization requires precise stoichiometry and reaction time monitoring .

Q. How is the stereochemical integrity of this compound verified during synthesis?

Methodologies include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Comparing experimental [α]D values with literature data (e.g., +15° to +25° in methanol) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomeric discrimination .

Q. What spectroscopic techniques are employed for structural characterization of this compound?

- 1H/13C NMR : Assignments focus on the pyridine ring protons (δ 7.5–8.5 ppm) and the chiral center’s neighboring methyl group (δ 1.3–1.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming the (S)-configuration and bond angles (e.g., C-N-C bond ~109.5°) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C7H8BrN2 with m/z 213.9874) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in asymmetric synthesis?

Strategies include:

- Catalyst Screening : Testing chiral ligands like BINAP or Josiphos for transition metal-catalyzed amination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability, while additives like KOtBu enhance reactivity .

- Kinetic Resolution : Exploiting differential reaction rates of enantiomers using enzymes (e.g., lipases) .

- DoE (Design of Experiments) : Multivariate analysis to optimize temperature, pressure, and catalyst loading .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Comparative Binding Assays : Use SPR (Surface Plasmon Resonance) to measure affinity constants (KD) against target receptors (e.g., serotonin receptors) under standardized conditions .

- Structural Analogs : Synthesize halogen-substituted variants (e.g., Cl or F at position 4) to isolate electronic vs. steric effects on activity .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent choice in in vitro assays) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting neurological applications?

- Substituent Variation : Replace bromine with Cl, F, or CF3 to assess electronic effects on receptor binding .

- Scaffold Hopping : Compare with trifluoroethylamine analogs (e.g., 5-bromopyridin-3-yl derivatives) to evaluate ring position impacts .

- In Silico Docking : Use AutoDock Vina to predict binding poses in dopamine or GABA receptors, followed by functional assays (e.g., cAMP modulation) .

Q. What experimental approaches are used to study metabolic stability and degradation pathways?

- Liver Microsome Assays : Incubate with human hepatocytes and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like de-brominated or oxidized products .

- Isotope Labeling : Synthesize 14C-labeled analogs to trace metabolic pathways in vivo .

- Forced Degradation Studies : Expose to acidic/alkaline conditions, UV light, or oxidants (e.g., H2O2) to identify degradation products and stability thresholds .

Notes

- Ensure all synthetic protocols adhere to safety guidelines for brominated compounds.

- Cross-validate spectral data with peer-reviewed databases (e.g., PubChem, SciFinder).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.